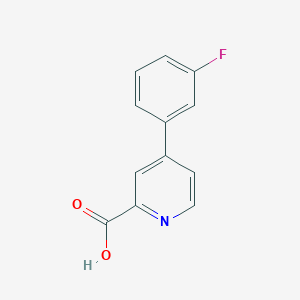

4-(3-Fluorophenyl)picolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Bioactive Molecules

Pyridine, an aromatic heterocyclic compound, is a fundamental structural component in a vast array of bioactive molecules and pharmaceuticals. rsc.orgresearchgate.net Its derivatives, particularly pyridine carboxylic acids, have demonstrated significant therapeutic potential against a wide range of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as moderate basicity and weak hydrophobicity compared to a benzene (B151609) ring, which can enhance the pharmacological parameters of a drug molecule. nih.govresearchgate.net Picolinic acid, or 2-pyridinecarboxylic acid, is one of the three isomers of pyridine carboxylic acid and serves as a crucial scaffold in drug design. nih.govwikipedia.orgwikipedia.org It is an endogenous metabolite of the amino acid tryptophan and has been implicated in various neuroprotective, immunological, and anti-proliferative effects. wikipedia.orgchemicalbook.comnih.gov The ability of picolinic acid to act as a bidentate chelating agent for various metal ions is also a key aspect of its biological activity. wikipedia.orgchemicalbook.com The versatility of the pyridine carboxylic acid scaffold makes it a subject of continuous research and development in medicinal chemistry. nih.govresearchgate.net

Overview of Fluorine's Influence in Pharmaceutical Chemistry

The introduction of fluorine into drug molecules has become a widespread and effective strategy in medicinal chemistry. mdpi.comacs.orgnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comchemxyne.comacs.org The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, improve membrane permeability, and increase binding affinity to target proteins. mdpi.comnih.govchemxyne.com For instance, fluorination can modulate the acidity (pKa) of nearby functional groups, which in turn influences a drug's solubility, absorption, and distribution. acs.org Furthermore, the isotope ¹⁸F is a positron emitter, making it a valuable tool for in vivo imaging techniques like Positron Emission Tomography (PET), which aids in drug discovery and development. acs.orgnih.gov The judicious use of fluorine has led to the development of numerous successful drugs and continues to be a vital tool for medicinal chemists. mdpi.comchemxyne.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERDHBOHFVRFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673417 | |

| Record name | 4-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-18-4 | |

| Record name | 4-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Synthesis of 4 3 Fluorophenyl Picolinic Acid

Nomenclature and Chemical Identifiers

4-(3-Fluorophenyl)picolinic acid is systematically named 4-(3-fluorophenyl)pyridine-2-carboxylic acid. bldpharm.com It is identified by the Chemical Abstracts Service (CAS) Registry Number 1214349-18-4. bldpharm.com

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

|---|---|

| Systematic Name | 4-(3-fluorophenyl)pyridine-2-carboxylic acid |

| CAS Number | 1214349-18-4 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

Synthetic Methodologies

The synthesis of this compound and its analogues generally involves multi-step chemical reactions. While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general strategies for synthesizing similar bi-aryl picolinic acids can be inferred.

A common approach involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This would typically involve reacting a halogenated picolinic acid derivative (e.g., a bromo- or iodo-picolinic acid ester) with a (3-fluorophenyl)boronic acid derivative in the presence of a palladium catalyst.

Another potential route could involve the construction of the pyridine ring itself with the pre-attached 3-fluorophenyl group at the 4-position.

For instance, the synthesis of related compounds like ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate was achieved through acylation of picolinic acid followed by a substitution reaction. bio-conferences.org The synthesis of aminopicolinic acid derivatives has been accomplished through methods like nitration followed by reduction, or through Sonogashira coupling reactions. umsl.edu The preparation of active esters of picolinic acid, which are useful for subsequent reactions, has also been described. nih.gov These general synthetic strategies highlight the types of chemical transformations that would likely be employed in the synthesis of this compound.

Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl Picolinic Acid Derivatives

Influence of Fluorine Substitution Pattern on Biological Activity

The presence and position of fluorine atoms on the phenyl ring of 4-phenylpicolinic acid derivatives are critical determinants of their biological activity. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

The location of the fluorine atom on the phenyl ring can significantly impact a compound's interaction with its biological target. For instance, in some contexts, a fluorine atom at the para-position (4-position) of a phenyl ring can significantly slow down the rate of metabolic clearance, sometimes by as much as 108-fold, by blocking a common site of oxidation by cytochrome P450 enzymes. nih.gov This blockade not only enhances the metabolic stability of the compound but the inductive electron-withdrawing effect of the fluorine can also deactivate other positions on the ring towards metabolism. nih.gov

In the context of 3-phenylcoumarin (B1362560) derivatives, which share a phenyl-aromatic core structure, the position of the fluorine atom has been shown to be crucial for inhibitory activity against certain enzymes. For example, moving a fluorine atom from the 4'-position to the 2'-position on the phenyl ring was found to be optimal for the potency of some compounds, suggesting that the fluorine atom helps to position the substituted phenyl group deep within a hydrophobic pocket of the target protein. nih.gov

The acidity of the picolinic acid moiety is also influenced by the position of electron-withdrawing substituents like fluorine on the phenyl ring. Generally, the closer the electron-withdrawing group is to the carboxylic acid, the greater the increase in acidity. ucsb.edu While the fluorine on the phenyl ring is several bonds away from the picolinic acid's carboxyl group, its electronic influence can still be transmitted through the conjugated system, albeit with diminishing effect as the distance increases. ucsb.edu

Table 1: Positional Effects of Fluorine on the Phenyl Ring

| Substitution Position | Observed Effect on Biological Properties |

|---|---|

| para (4-position) | Can significantly decrease metabolic clearance by blocking oxidation. nih.gov |

| ortho (2-position) | May optimally position the phenyl group within a protein's hydrophobic pocket. nih.gov |

| meta (3-position) | The specific effects are target-dependent and contribute to the overall electronic and steric profile of the molecule. |

The replacement of a single fluorine atom with a trifluoromethyl (CF3) or difluoromethyl (CF2H) group introduces more significant changes in steric bulk and lipophilicity, which can profoundly affect biological activity. The trifluoromethyl group is highly lipophilic and a strong electron-withdrawing group, which can enhance a compound's ability to cross cell membranes and can also influence its binding affinity to the target.

In studies of 3-phenylcoumarin-based inhibitors, the introduction of a trifluoromethyl group at the 4-position of the phenyl ring resulted in a potent inhibitor of monoamine oxidase B (MAO-B). frontiersin.org Similarly, for certain pyrazole-containing picolinic acid derivatives, compounds with a trifluoromethyl group showed notable herbicidal activity. mdpi.com The 3,5-bis-(trifluoromethyl)phenyl group is a feature found in some neurokinin 1 (NK1) receptor antagonists, where it improves the penetration of the drug into the central nervous system. nih.gov

Difluoromethyl groups, while also electron-withdrawing, have slightly different steric and electronic properties compared to trifluoromethyl groups. In the development of phosphodiesterase 4D (PDE4D) inhibitors, a difluoromethoxy group ((OCF2H)) on a pyridine (B92270) ring, which is structurally related to the picolinic acid core, was found to be a key substituent for achieving high affinity. nih.gov

Table 2: Effects of Trifluoromethyl and Difluoromethyl Substituents

| Substituent | Key Properties | Impact on Biological Activity |

|---|---|---|

| Trifluoromethyl (CF3) | Highly lipophilic, strong electron-withdrawing group. | Can enhance membrane permeability and binding affinity. frontiersin.org Improves CNS penetration in some cases. nih.gov |

| Difluoromethyl (CF2H) | Electron-withdrawing, with different steric/electronic profile than CF3. | Can be crucial for high-affinity binding to specific targets. nih.gov |

Impact of Pyridine Ring Substitution on Target Interaction

The 4-position of picolinic acid is a key site for modification. In the case of 4-(3-Fluorophenyl)picolinic acid, this position is occupied by the 3-fluorophenyl group. The nature of the substituent at this position is a major determinant of the compound's biological activity. For instance, in a series of thiopyrano[4,3-d]pyrimidine derivatives, which feature a different core but demonstrate the importance of substitution, the nature of the group at a position analogous to the 4-position of picolinic acid was critical for cytotoxic activity. mdpi.com

Picolinic acid itself is an endogenous metabolite of L-tryptophan and has been shown to possess a range of biological activities, including neuroprotective and immunological effects. nih.gov The introduction of a phenyl group at the 4-position, as in 4-phenylpicolinic acid derivatives, fundamentally changes the molecule's shape and potential interactions, shifting its activity profile towards that of a synthetic small molecule rather than an endogenous metabolite.

Modifications to other positions on the picolinic acid core scaffold also have a significant impact. For example, in the development of novel herbicides based on the picolinic acid structure, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid was a successful strategy for discovering new synthetic auxin herbicides. nih.gov The substituents on this pyrazolyl ring, in turn, fine-tuned the herbicidal activity and spectrum. nih.gov

Table 3: Impact of Pyridine Ring Substitution

| Position | Type of Substituent | Influence on Activity |

|---|---|---|

| 4-Position | Phenyl or substituted phenyl group | Major determinant of the compound's overall biological activity profile. |

| 6-Position | Pyrazolyl or other heterocyclic groups | Can introduce new biological activities, such as herbicidal action. nih.gov |

| Other Positions | Halogens, alkyl groups, etc. | Fine-tunes the electronic properties and steric fit of the molecule. ucsb.edu |

Conformational Analysis and Molecular Recognition

The three-dimensional shape (conformation) of a molecule is crucial for its ability to be recognized by and bind to a biological target. For this compound and its derivatives, the rotational freedom between the phenyl ring and the pyridine ring allows the molecule to adopt various conformations. The preferred conformation in the bound state is the one that maximizes favorable interactions with the target protein.

SAR studies on cocaine analogs, which also feature a rigid core with an attached aryl group, have highlighted the importance of the aryl group's conformation for potency and selectivity at the dopamine (B1211576) transporter (DAT). nih.gov Similarly, for this compound derivatives, the dihedral angle between the two aromatic rings will be a key factor in determining how the molecule fits into a binding pocket. The presence of the fluorine atom at the 3-position of the phenyl ring can influence this preferred conformation through steric and electronic effects, potentially favoring a non-planar arrangement that is optimal for binding.

Molecular modeling and computational chemistry are often employed to predict the low-energy conformations of such molecules and to simulate their docking into the active sites of target proteins. These studies can provide valuable insights into the specific molecular recognition events—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding of this compound derivatives to their biological targets.

Ligand-Target Binding Interactions

The binding of a ligand to its target protein is a complex interplay of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For derivatives of this compound, the key structural features that would likely govern their binding affinity and selectivity include the pyridine ring, the carboxylic acid group, and the 3-fluorophenyl substituent.

The pyridine nitrogen and the carboxylic acid moiety are capable of forming crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein. The orientation of these groups is critical for establishing a stable ligand-protein complex. Modifications to the pyridine ring or the carboxylic acid, such as esterification or amidation, would significantly alter the hydrogen bonding capacity and, consequently, the binding affinity.

To illustrate the potential impact of substitutions on ligand-target binding, consider the hypothetical data in the table below, which explores modifications at the R1 and R2 positions of a generic this compound scaffold.

| Compound ID | R1 (at position 6 of pyridine) | R2 (Carboxylic Acid Modification) | Target Binding Affinity (Ki, nM) |

| 1 | H | -COOH | 150 |

| 2 | -CH3 | -COOH | 85 |

| 3 | -Cl | -COOH | 120 |

| 4 | H | -COOCH3 | >1000 |

| 5 | H | -CONH2 | 500 |

This table is generated for illustrative purposes based on general SAR principles and does not represent actual experimental data.

From this hypothetical data, one could infer that a small alkyl substitution at the 6-position of the pyridine ring (Compound 2) might enhance binding affinity, possibly by filling a small hydrophobic pocket. In contrast, converting the carboxylic acid to an ester (Compound 4) or a simple amide (Compound 5) dramatically reduces affinity, highlighting the importance of the free carboxylate for a key electrostatic or hydrogen bonding interaction.

Allosteric Modulation Considerations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. Picolinamide-based structures have emerged as a prominent scaffold for the development of allosteric modulators for various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs).

For derivatives of this compound to act as allosteric modulators, they would need to bind to a topographically distinct allosteric pocket on the target protein. The nature of the allosteric modulation—positive (PAM), negative (NAM), or neutral—would depend on the specific conformational changes induced by the ligand.

The 3-fluorophenyl group would likely play a significant role in defining the interaction with the allosteric binding site, which is often more hydrophobic and less conserved than the orthosteric site. The substitution pattern on the phenyl ring and the nature of the linker connecting it to the picolinic acid core would be critical for optimizing allosteric potency and selectivity.

The following data table illustrates a hypothetical SAR for allosteric modulation, exploring modifications to the phenyl ring and the picolinamide (B142947) linker.

| Compound ID | Phenyl Ring Substitution | Linker/Amide Modification | Allosteric Modulatory Activity (EC50, µM) | Type of Modulation |

| 6 | 3-Fluoro | -CONH-CH3 | 5.2 | PAM |

| 7 | 3,5-Difluoro | -CONH-CH3 | 1.8 | PAM |

| 8 | 3-Chloro | -CONH-CH3 | 8.5 | PAM |

| 9 | 3-Fluoro | -CONH-Cyclopropyl | 3.1 | PAM |

| 10 | 3-Fluoro | -CO-N(CH3)2 | >20 | Inactive |

This table is generated for illustrative purposes based on general SAR principles and does not represent actual experimental data.

This hypothetical data suggests that increasing the electron-withdrawing nature of the phenyl ring with an additional fluorine atom (Compound 7) could enhance positive allosteric modulatory (PAM) activity. Modifying the amide linker, for instance, by introducing a cyclopropyl (B3062369) group (Compound 9), could also be beneficial. The N,N-dimethyl amide (Compound 10) appears to be detrimental to activity, possibly due to steric hindrance or the loss of a crucial hydrogen bond donor.

Mechanistic Investigations and Molecular Interactions

Biochemical Pathway Modulation

The structure of 4-(3-Fluorophenyl)picolinic acid suggests its potential to influence various metabolic and signaling pathways within the cell.

While direct studies on this compound are limited, related picolinic acid derivatives have been investigated for their ability to interact with zinc finger proteins (ZFPs). ZFPs are a large family of transcription factors that play crucial roles in regulating gene expression by binding to specific DNA sequences. The zinc ion is essential for the structural integrity and function of these proteins. Picolinic acid and its derivatives are known chelating agents, capable of binding metal ions. This chelating property could potentially disrupt the zinc-coordination in ZFPs, thereby altering their conformation and inhibiting their ability to bind to DNA. Such an interaction would lead to the modulation of gene expression, affecting various cellular processes.

The general mechanism by which some picolinic acid derivatives may modulate gene expression through ZFP interaction is presented in the table below.

| Step | Description | Potential Consequence |

| 1. Cellular Uptake | The compound enters the cell. | Availability for intracellular interactions. |

| 2. Chelation | The picolinic acid moiety chelates the zinc ion within a ZFP. | Destabilization of the ZFP's "finger-like" structure. |

| 3. Conformational Change | The loss of the zinc ion induces a change in the ZFP's three-dimensional structure. | Inability of the ZFP to recognize and bind to its target DNA sequence. |

| 4. Altered Gene Expression | The prevention of ZFP-DNA binding leads to the upregulation or downregulation of target genes. | Modulation of cellular functions such as proliferation, differentiation, and apoptosis. |

Further research is necessary to specifically elucidate the interaction between this compound and various ZFPs and to determine its precise impact on gene expression profiles.

Receptor and Enzyme Binding Dynamics

The specific binding of a molecule to receptors and enzymes is fundamental to its pharmacological effect. The following sections explore the theoretical and potential binding characteristics of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide insights into the binding energy and affinity of a ligand for a specific protein target. For this compound, molecular docking studies could be employed to identify potential protein targets and to understand the structural basis of its interactions. The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the binding interaction.

| Parameter | Description | Significance |

| Binding Energy | The calculated energy released upon the formation of the ligand-protein complex. A more negative value typically indicates a more stable complex. | Predicts the likelihood and strength of the interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Affinity (Kd/Ki) | The concentration of the ligand at which half of the binding sites of the protein are occupied. A lower value indicates higher affinity. | Quantifies the strength of the binding interaction and is a key determinant of the compound's potency. |

Future in silico and in vitro studies are required to determine the specific binding partners and affinities of this compound.

The interaction of a ligand with a protein can occur at two principal types of sites: orthosteric and allosteric.

Orthosteric binding occurs at the primary, active site of the protein, where the endogenous substrate or ligand normally binds. Orthosteric ligands are often competitive inhibitors.

Allosteric binding occurs at a site distinct from the active site. This binding event induces a conformational change in the protein that modulates its activity, either by enhancing (positive allosteric modulation) or inhibiting (negative allosteric modulation) its function.

The determination of whether this compound acts via an allosteric or orthosteric mechanism would require detailed experimental investigation, including kinetic studies and structural biology techniques. The table below summarizes the key differences between these two binding mechanisms.

| Feature | Orthosteric Binding | Allosteric Binding |

| Binding Site | Primary active site | A secondary site, distinct from the active site |

| Mechanism of Action | Typically competitive inhibition with the endogenous ligand | Induces a conformational change that modulates protein activity |

| Effect on Endogenous Ligand Binding | Directly competes with the endogenous ligand | May increase or decrease the affinity of the endogenous ligand |

| Potential for Selectivity | Can be challenging to achieve high selectivity among related proteins with conserved active sites | Often offers higher selectivity as allosteric sites are typically less conserved |

Cellular Response Characterization

The ultimate effect of a compound is observed through its impact on cellular behavior. Based on the known effects of picolinic acid, it is possible to hypothesize the potential cellular responses to this compound. Picolinic acid has been shown to induce cell cycle arrest, particularly in the G1 phase, in normal cells nih.gov. In transformed (cancerous) cells, the response is more varied and dependent on the specific transforming virus, with some cell lines showing arrest in G1, G2, or both phases nih.gov. This differential response between normal and transformed cells suggests a potential for selective activity.

Potential cellular responses to this compound could include:

Inhibition of cell proliferation: Through mechanisms such as cell cycle arrest.

Induction of apoptosis: Programmed cell death, which is a key mechanism for eliminating damaged or unwanted cells.

Modulation of inflammatory responses: Picolinic acid itself is known to have immunomodulatory effects.

Alterations in cellular metabolism: Given the potential link to NAD+ pathways.

Further experimental studies, such as cell viability assays, cell cycle analysis, and apoptosis assays, are necessary to characterize the specific cellular responses elicited by this compound.

Cell Cycle Regulation in Normal vs. Transformed Cells

No data is available for this compound.

Apoptotic Cascade Activation (e.g., Caspases)

No data is available for this compound.

Endoplasmic Reticulum Stress Induction

No data is available for this compound.

Computational and Theoretical Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to model molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, a widely used method, calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. mdpi.com For molecules like 4-(3-Fluorophenyl)picolinic acid, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and predict a wide range of properties. ijcce.ac.irnih.govresearchgate.net

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. DFT calculations are used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. ijcce.ac.ir

Analysis of global reactivity descriptors can reveal important traits. For instance, a compound with a high electronic exchange capacity is considered a good electron donor. ijcce.ac.ir The Molecular Electrostatic Potential (MEP) map is another crucial output, which visualizes the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting intermolecular interactions. researchgate.net

Table 1: Theoretical Reactivity Descriptors (Illustrative) This table illustrates the type of data obtained from DFT calculations for related compounds, as specific values for this compound are not available in the provided search results.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and stability |

| Electronegativity (χ) | (ELUMO + EHOMO) / -2 | Measures the power of an atom to attract electrons |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity |

DFT calculations are highly effective in simulating spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.irresearchgate.net These calculated values often show good agreement with experimental shifts, aiding in the correct assignment of signals. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be computed to simulate the infrared (IR) spectrum. This helps in assigning the vibrational modes of the functional groups present in the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). ijcce.ac.irresearchgate.net These calculations can predict the absorption wavelengths in different solvents, providing insights into the electronic transitions within the molecule. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The primary goals of molecular docking are to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the strength of the interaction (binding affinity). nih.gov Docking algorithms generate numerous possible poses and use scoring functions to rank them. The binding affinity is often expressed as a binding energy, with lower values indicating a more stable complex. nih.gov While docking is a powerful tool, accurately predicting binding affinities remains a challenge. nih.gov Advanced methods, including deep learning approaches and free-energy perturbation (FEP), are being developed to improve the precision of these predictions. nih.govchemrxiv.org

Once a binding pose is predicted, the specific interactions between the ligand and the protein can be analyzed in detail. This profiling is essential for understanding the structural basis of the binding. Common interactions include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

van der Waals Forces: Weak, short-range electrostatic attractions.

π-π Stacking: Interactions between aromatic rings.

Cation-π Interactions: Electrostatic interaction between a cation and a π-system. nih.gov

Molecular dynamics (MD) simulations can further refine the docking results, providing information on the stability of the predicted binding pose and the protein-ligand complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be topological, thermodynamic, electronic, or spatial. nih.gov Then, a mathematical model is generated using statistical methods, such as genetic function approximation or machine learning algorithms like deep neural networks (DNNs), to correlate these descriptors with the observed activity. nih.govnih.gov The resulting model's predictive power is validated using external test sets and cross-validation techniques. nih.gov For a compound like this compound, a QSAR model could be developed if a dataset of structurally similar picolinic acid derivatives with measured biological activity against a specific target was available.

Development of Predictive Models for Biological Activity

Predictive modeling is a key component of computational drug design, aiming to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov These models are essential for virtual screening of large compound libraries and for prioritizing candidates for synthesis and experimental testing. nih.gov For derivatives of picolinic acid, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. nih.gov

A typical workflow for developing a predictive QSAR model for a series of compounds like picolinic acid derivatives involves several key steps:

Data Set Preparation: A diverse set of picolinic acid analogs with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive ability of the generated model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, in a study on dipicolinic acid derivatives, descriptors such as the number of double bonds, the presence of tertiary nitrogen atoms, the number of hydrogen bond donors, molecular polarity, and molecular symmetry were found to be important for their antioxidant activity. nih.gov Such insights are invaluable for guiding the design of new analogs of this compound with potentially enhanced biological profiles.

Table 1: Key Molecular Descriptors in QSAR Studies of Picolinic Acid Analogs

| Descriptor Type | Description | Potential Impact on Biological Activity |

| Electronic | Distribution of charges, dipole moment, HOMO/LUMO energies. | Influences receptor-ligand interactions and reactivity. |

| Steric | Molecular size, shape, and conformation. | Determines the fit of the molecule into the binding site of a target protein. |

| Hydrophobic | LogP, distribution of lipophilic and hydrophilic regions. | Affects membrane permeability and binding to hydrophobic pockets of receptors. |

| Topological | Connectivity and branching of the molecular graph. | Provides a simplified representation of molecular shape and size. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors. | Crucial for specific interactions with biological targets. nih.gov |

The development of predictive models relies heavily on the quality and diversity of the input data. nih.gov The integration of experimental data with computational predictions in an iterative cycle is crucial for refining these models and improving their accuracy. nih.gov

Adaptive 3D-QSAR for Lead Optimization

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These methods are particularly useful in the lead optimization phase, where fine-tuning of the molecular structure is required to improve potency and selectivity. ucl.ac.uk

Adaptive 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), involve the following steps:

Molecular Alignment: A set of active compounds is superimposed based on a common structural scaffold. This is a critical step that significantly influences the quality of the resulting model.

Calculation of Interaction Fields: The aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. nih.gov

PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the interaction fields with the changes in biological activity. nih.gov

Contour Map Generation: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

For a compound like this compound, 3D-QSAR studies can provide valuable insights for lead optimization. For example, the contour maps might indicate that increasing the steric bulk in a particular region of the molecule could enhance binding to the target, or that modifying the electrostatic potential in another area could improve selectivity.

Table 2: Application of 3D-QSAR in Lead Optimization

| 3D-QSAR Method | Information Provided | Application in Optimizing this compound |

| CoMFA | Steric and electrostatic field contributions to activity. | Guiding modifications to the phenyl ring or picolinic acid core to improve interactions with the target's binding pocket. |

| CoMSIA | In addition to steric and electrostatic fields, provides information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Offering more detailed guidance on optimizing properties like solubility and specific hydrogen bonding interactions. |

The integration of computational diagnostics with analog design is a powerful strategy in modern lead optimization. nih.gov By continuously monitoring the progress of chemical optimization and using predictive models to guide the design of new analogs, the efficiency of the drug discovery process can be significantly enhanced. uni-bonn.de These computational approaches, when applied to this compound and its derivatives, can help to rationalize the SAR and accelerate the development of new therapeutic agents. ucl.ac.uk

Conclusion and Future Research Directions

Current Understanding and Research Gaps

4-(3-Fluorophenyl)picolinic acid is recognized as a synthetic auxin herbicide, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). hracglobal.com The core of current understanding is that picolinic acid derivatives like this one function by binding to auxin co-receptors, such as TIR1/AFB, leading to downstream physiological effects that are lethal to susceptible plants. researchgate.net Picolinic acid-based herbicides are a significant class of synthetic auxins, with new compounds being developed. researchgate.netnih.gov

However, significant research gaps remain. While the general mechanism of synthetic auxins is known, the specific interactions and molecular consequences of this compound binding to its target receptors are not fully detailed. There is a pressing need to elucidate the precise mode of action, which remains a key area of investigation for many herbicides. nih.gov A major challenge in herbicide development is the evolution of resistant weeds, making the discovery of compounds with new modes of action crucial. mdpi.comcambridge.org For synthetic auxins, while resistance evolves more slowly than for other herbicide classes, it is a growing concern. nih.gov

Further research is required to understand the basis of its selectivity towards certain plant species and the potential for weed resistance to develop. A significant gap also exists in the knowledge of its environmental fate, including its persistence in soil and water, its degradation pathways, and its potential effects on non-target organisms.

Potential for Novel Therapeutic and Agrochemical Agent Development

The chemical structure of this compound holds considerable promise for the development of new agents in both agriculture and potentially medicine.

Agrochemical Development: The most immediate potential lies in creating new agrochemicals. a2bchem.com The picolinic acid scaffold is a well-established foundation for potent herbicides. researchgate.netnih.gov Research has shown that modifications to this structure, such as the introduction of a fluorine atom or other aryl groups, can significantly enhance herbicidal activity and selectivity. a2bchem.combohrium.com The development of new synthetic auxin herbicides is a key strategy to manage the growing problem of weed resistance. nih.govmdpi.com Future work could focus on synthesizing analogs of this compound to create herbicides with novel target sites, improved efficacy against resistant weeds, and more favorable environmental and toxicological profiles. cambridge.orgresearchgate.net

Therapeutic Potential: The therapeutic avenues for this specific compound are less explored but theoretically plausible. Picolinic acid itself, a metabolite of tryptophan, has demonstrated a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects. wikipedia.orghmdb.ca It is also known to be involved in zinc transport and has been investigated for antiviral properties. drugbank.com Derivatives of pyridine (B92270) carboxylic acids, the family to which picolinic acid belongs, are recognized as highly versatile scaffolds in medicinal chemistry for developing enzyme inhibitors to treat various diseases. nih.gov For instance, some picolinic acid derivatives have been investigated for hypoglycemic activity, while others have shown potential as anti-inflammatory or antimicrobial agents. nih.govnih.gov Although speculative, the this compound structure could be a starting point for designing novel therapeutic agents, for example, by exploring its potential as an enzyme inhibitor or for other medicinal applications. nih.gov

Interdisciplinary Research Avenues

Advancing the understanding and application of this compound necessitates a multi-faceted, interdisciplinary approach.

Computational and Synthetic Chemistry: Collaboration between computational biologists and synthetic chemists is crucial. The use of techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can guide the rational design of more potent and selective herbicide candidates based on the this compound scaffold. nih.gov These computational predictions can then be synthesized and tested, creating an efficient cycle of discovery and optimization.

Agronomy and Environmental Science: To develop sustainable agricultural tools, agronomists, plant biologists, and environmental scientists must work together. This involves moving beyond laboratory bioassays to comprehensive field trials that assess a new compound's efficacy against a range of weeds, its safety for various crops, and its long-term environmental impact. nih.gov Research into the genomics of weed resistance can provide insights for developing more durable weed control methods. researchgate.net

Chemical and Molecular Biology: To explore therapeutic potential, medicinal chemists, pharmacologists, and molecular biologists would need to collaborate. This would involve screening this compound and its derivatives against various biological targets, such as enzymes or receptors implicated in disease. nih.gov Elucidating its mechanism of action in a mammalian system would be a critical first step. For example, understanding its interaction with zinc-finger proteins, a known action of picolinic acid, could open doors to new therapeutic strategies. drugbank.com

Material Science: The unique properties conferred by the fluorinated phenylpicolinic acid structure could be explored in material science. a2bchem.com Coordination chemistry, for instance, could utilize the picolinic acid moiety to form complexes with metal ions, potentially leading to new catalysts or functional materials. a2bchem.com

This integrated research effort is essential to fully realize the potential of this compound and related compounds, ensuring that their development is both innovative and responsible.

Q & A

Q. How do researchers analyze crystal structures of fluorinated picolinic acid derivatives?

- Methodology : Grow single crystals via slow evaporation in ethanol/water. Collect X-ray diffraction data (Mo-Kα radiation) and refine structures with SHELX. Fluorine’s electron-withdrawing effects can be correlated with hydrogen-bonding motifs in the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.